molecular formula C18H15N3O2S B2582215 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1172466-06-6

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2582215
CAS No.: 1172466-06-6
M. Wt: 337.4
InChI Key: YCEVOBUSRJVBCG-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a carboxamide bridge, with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the benzimidazole-furan intermediate with a thiophene-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and thiophene rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and thiophene rings which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like topoisomerases or kinases, which are crucial for DNA replication and cell division. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Furan Derivatives: Compounds like furosemide, a diuretic used in medicine.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in organic synthesis.

Uniqueness

What sets 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide apart is its combined structural features of benzimidazole, furan, and thiophene rings. This unique combination provides a multifaceted approach to interacting with biological targets, making it a promising candidate for drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(19-10-14-4-3-9-24-14)17-8-7-13(23-17)11-21-12-20-15-5-1-2-6-16(15)21/h1-9,12H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEVOBUSRJVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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